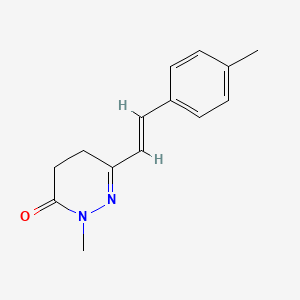

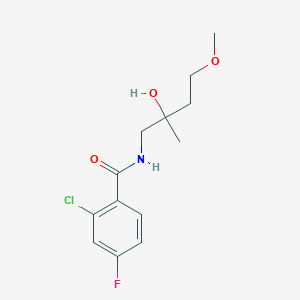

![molecular formula C18H12N2O2S2 B2966918 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide CAS No. 312748-42-8](/img/structure/B2966918.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Applications

The synthesis and characterization of thiophene derivatives, including compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide, have been extensively explored for their antimicrobial properties. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis of thiophene-2-carboxamides and their evaluation against various microbial strains. These studies often involve molecular docking to predict the binding efficiency of these compounds to bacterial and fungal targets, highlighting their potential as antimicrobial agents (Talupur et al., 2021).

Synthesis of Heterocyclic Compounds

Research has also focused on utilizing thiophene derivatives for the synthesis of complex heterocyclic structures, which are fundamental in medicinal chemistry for the development of new therapeutic agents. The work by Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) on thiophenylhydrazonoacetates illustrates the versatility of thiophene derivatives in synthesizing a wide range of nitrogen-containing heterocycles, underscoring their significance in drug discovery processes (Mohareb et al., 2004).

Corrosion Inhibition

Benzothiazole derivatives, closely related to the compound , have been investigated for their efficacy as corrosion inhibitors, demonstrating the chemical versatility and utility of these compounds beyond biologically active molecules. Hu et al. (2016) synthesized benzothiazole derivatives and assessed their performance as corrosion inhibitors for carbon steel in acidic environments. Their findings revealed that these compounds could offer effective protection against corrosion, suggesting a practical application in industrial processes (Hu et al., 2016).

Biological Activity Beyond Antimicrobial Effects

Further extending the scope of thiophene and benzothiazole derivatives, research has delved into their potential for treating various conditions, including their use as antiarrhythmic, serotonin antagonist, and antianxiety agents. Amr et al. (2010) synthesized novel thiophene derivatives and evaluated their pharmacological activities, demonstrating significant efficacy compared to standard drugs in these categories. This suggests that derivatives of this compound could have broad therapeutic applications beyond antimicrobial activity (Amr et al., 2010).

Mécanisme D'action

Target of Action

The primary target of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)thiophene-2-carboxamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Mode of Action

This inhibition could potentially disrupt the bacterium’s ability to synthesize essential components of its cell wall, thereby inhibiting its growth and survival .

Biochemical Pathways

The compound’s action on the DprE1 enzyme affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to the death of the bacterium and the resolution of the infection .

Result of Action

The primary result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the bacterium’s ability to synthesize its cell wall, leading to its death .

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S2/c21-14-8-7-11(19-17(22)16-6-3-9-23-16)10-12(14)18-20-13-4-1-2-5-15(13)24-18/h1-10,21H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYGTVQUFOMDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

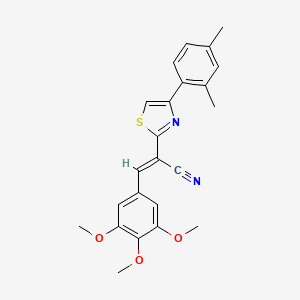

![8-(benzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)

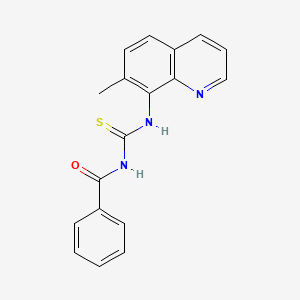

![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)

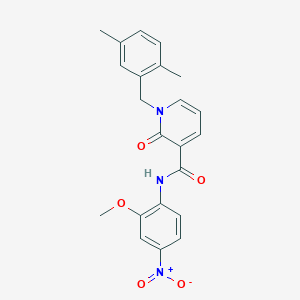

![12-chloro-4-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2966846.png)

![2-[2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966847.png)

![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)

![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)